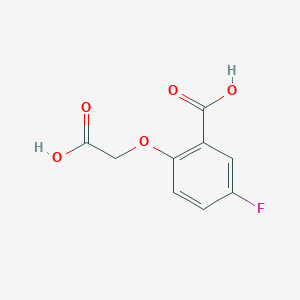

2-(Carboxymethoxy)-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

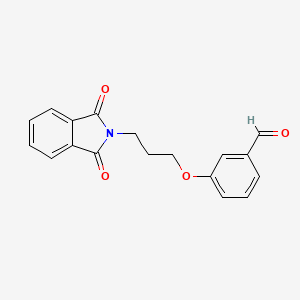

Vue d'ensemble

Description

Carboxylic acids and their derivatives are a major class of organic compounds. They contain a carboxyl group (-COOH) or a modified version of this group. The “2-(Carboxymethoxy)-5-fluorobenzoic acid” is a carboxylic acid with additional functional groups attached to the carbon chain .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can involve various methods, including oxidation of primary alcohols or aldehydes, carbonation of Grignard reagents, or hydrolysis of nitriles, anhydrides, esters, or amides .Molecular Structure Analysis

Carboxylic acids are planar around the carbonyl carbon and the carbon in the hydroxyl group. They exhibit a trigonal planar geometry around these atoms .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction, esterification, and reactions with bases to form salts .Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than alcohols or aldehydes of similar molecular weight due to their ability to form dimeric structures via hydrogen bonding .Applications De Recherche Scientifique

Organic Synthesis

“2-(Carboxymethoxy)-5-fluorobenzoic acid” plays a pivotal role in organic synthesis. Its carboxyl group is highly reactive, making it a valuable intermediate in the synthesis of complex organic compounds. It can be used to introduce fluorinated phenyl motifs, which are crucial in the development of pharmaceuticals and agrochemicals due to their ability to modulate biological activity .

Nanotechnology

In nanotechnology, this compound can be utilized for surface modification of nanoparticles. The carboxylic acid group can form strong bonds with metal surfaces, facilitating the creation of functionalized nanoparticles that can be used in targeted drug delivery, imaging, and diagnostic applications .

Polymer Science

“2-(Carboxymethoxy)-5-fluorobenzoic acid” is also significant in polymer science. It can act as a monomer or a cross-linking agent in polymerization reactions to produce polymers with specific mechanical and thermal properties. These polymers can be used in various industries, including automotive, aerospace, and electronics .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to interact with various biological targets can be harnessed to design new drugs. Its structural features can be fine-tuned to improve the binding affinity and selectivity towards enzymes or receptors, which is essential for the development of novel therapeutics .

Environmental Science

The compound’s fluorine content makes it a candidate for environmental science applications, particularly in the development of sensors for detecting pollutants. Fluorinated compounds often exhibit unique properties that can be exploited in the design of sensitive and selective environmental sensors .

Material Science

In material science, “2-(Carboxymethoxy)-5-fluorobenzoic acid” can be used to modify the surface properties of materials. This can enhance adhesion, corrosion resistance, and compatibility with other materials, which is beneficial in the construction and manufacturing sectors .

Analytical Chemistry

This compound can be used as a standard or a reagent in analytical chemistry to quantify or detect the presence of other substances. Its distinct chemical properties allow for its use in chromatography and spectroscopy techniques .

Food Industry

Although not a direct application, derivatives of carboxylic acids like “2-(Carboxymethoxy)-5-fluorobenzoic acid” can be used as preservatives or flavoring agents in the food industry. They can help extend shelf life and enhance the taste of food products .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(carboxymethoxy)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOKNKUXSAFIDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515169 |

Source

|

| Record name | 2-(Carboxymethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethoxy)-5-fluorobenzoic acid | |

CAS RN |

60770-24-3 |

Source

|

| Record name | 2-(Carboxymethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)